The Chemical, Structural, and Mechanistic Profile of 1-(4-Hydroxyphenyl)azetidin-2-one: A Technical Guide for Drug Development
The Chemical, Structural, and Mechanistic Profile of 1-(4-Hydroxyphenyl)azetidin-2-one: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the monocyclic β-lactam core remains one of the most privileged scaffolds for drug discovery. 1-(4-Hydroxyphenyl)azetidin-2-one (CAS: 1309606-48-1) represents a highly specialized derivative within this class, characterized by an unsubstituted four-membered lactam ring bearing a 4-hydroxyphenyl moiety at the N1 position.
Unlike traditional fused bicyclic β-lactams (e.g., penicillins and cephalosporins), monocyclic azetidin-2-ones rely entirely on their precise functionalization to dictate biological activity and chemical stability. This whitepaper provides a comprehensive technical analysis of 1-(4-Hydroxyphenyl)azetidin-2-one, detailing its physicochemical properties, structural electronics, and the causal logic behind its synthesis and mechanism of action as an enzyme inhibitor.
Physicochemical Profiling
The physical properties of 1-(4-Hydroxyphenyl)azetidin-2-one are heavily influenced by its structural dualism: the rigid, non-polar lactam core and the highly polar, hydrogen-bonding phenolic hydroxyl group. The unusually high melting point for a low-molecular-weight compound indicates strong intermolecular hydrogen bonding in the solid state, likely occurring between the phenolic -OH of one molecule and the highly polarized lactam carbonyl of another.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-(4-Hydroxyphenyl)azetidin-2-one |
| CAS Registry Number | 1309606-48-1[1],[2] |
| Molecular Formula | C₉H₉NO₂[1],[3] |
| Molecular Weight | 163.17 g/mol [1],[3] |
| Melting Point | 220–222 °C[1],[2],[3] |
| Boiling Point (Predicted) | 461.9 ± 28.0 °C[3] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³[3] |
| SMILES | O=C1CCN1c2ccc(O)cc2 |
Structural Chemistry & Electronic Effects
The pharmacological efficacy of the azetidin-2-one ring stems directly from its inherent thermodynamic instability. The sp³-hybridized carbons (C3, C4) and the sp²-hybridized atoms (C2, N1) are forced into ~90° bond angles, generating approximately 26 kcal/mol of ring strain. This geometric distortion prevents optimal overlap of the nitrogen lone pair with the carbonyl π-system, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
The substitution of the N1 position with a 4-hydroxyphenyl group introduces a critical electronic push-pull dynamic:
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Inductive Withdrawal: The phenyl ring acts as an electron-withdrawing group via induction, which would typically increase the electrophilicity of the lactam carbonyl, making it prone to premature aqueous hydrolysis.
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Resonance Donation (+M Effect): The para-hydroxyl group counters this by donating electron density through resonance into the phenyl ring and, by extension, the lactam nitrogen.
This delicate electronic balance stabilizes the β-lactam ring enough to survive systemic circulation while maintaining sufficient reactivity to acylate the active-site serine residues of target proteases.
Experimental Protocol: Synthesis via Intramolecular Cyclization
To synthesize 1-(4-Hydroxyphenyl)azetidin-2-one with high purity, researchers must overcome the thermodynamic barrier of forming a strained four-membered ring while preventing competitive side reactions at the reactive phenolic oxygen. The following protocol utilizes a protection-deprotection strategy to ensure a self-validating, high-yield workflow.
Phase 1: Phenolic Protection & Amidation
To prevent competitive O-alkylation or O-acylation, the phenolic hydroxyl group of 4-aminophenol is first protected as a benzyl ether (yielding 4-benzyloxyaniline).
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Dissolve 4-benzyloxyaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
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Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride. The 0 °C temperature controls the exothermic amidation, minimizing the formation of dimeric impurities.
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-
Add 3-chloropropionyl chloride (1.1 eq) dropwise. Stir for 2 hours.
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Quench with water, wash with 1M HCl and brine, dry over MgSO₄, and concentrate to yield the acyclic intermediate, N-(4-benzyloxyphenyl)-3-chloropropanamide.
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Validation Checkpoint 1: Confirm intermediate formation via ¹H-NMR (presence of a triplet at ~3.8 ppm for the -CH₂Cl protons) and FT-IR (acyclic amide C=O stretch at ~1650 cm⁻¹).
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Phase 2: Base-Mediated Cyclization
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Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C.
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Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the amide nitrogen without attacking the carbonyl. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the amide anion "naked" and highly reactive. This heightened nucleophilicity is strictly required to drive the intramolecular Sₙ2 displacement of the alkyl chloride and force the closure of the strained 4-membered ring.
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Stir for 4 hours at room temperature. Quench with saturated NH₄Cl and extract with ethyl acetate.
Phase 3: Deprotection & Final Validation
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Dissolve the crude cyclized product in methanol. Add 10% Pd/C catalyst.
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Stir under a hydrogen atmosphere (1 atm) for 6 hours to cleave the benzyl ether. Filter through Celite, concentrate, and recrystallize from ethanol.
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Validation Checkpoint 2 (Self-Validating System): The success of the cyclization is definitively confirmed by FT-IR spectroscopy. The acyclic amide band at 1650 cm⁻¹ must completely disappear, replaced by a strong, sharp absorption band at 1739–1752 cm⁻¹ . This dramatic shift to a higher wavenumber is the universal hallmark of a highly strained β-lactam carbonyl[4]. Melting point analysis of the final crystal should yield a sharp peak at 220–222 °C[2].
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Caption: Workflow for the synthesis of 1-(4-Hydroxyphenyl)azetidin-2-one via intramolecular cyclization.
Biological Applications & Interaction Pathways
Azetidin-2-one derivatives display a broad spectrum of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and cholesterol absorption inhibitory properties[4],[5]. The unsubstituted monocyclic core of 1-(4-Hydroxyphenyl)azetidin-2-one is particularly valuable as an inhibitor of serine proteases (such as human leukocyte elastase and bacterial transpeptidases).
Mechanism of Serine Protease Inhibition
The inhibition mechanism relies on the structural mimicry of the enzyme's natural peptide substrate.
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Docking & Attack: The highly electrophilic C2 carbonyl of the azetidin-2-one ring is subjected to a nucleophilic attack by the hydroxyl group of the active-site serine residue.
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Tetrahedral Transition: This attack forms a transient, high-energy tetrahedral intermediate.
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Ring Opening & Acylation: Due to the massive ring strain of the four-membered lactam, the intermediate rapidly collapses, triggering the irreversible opening of the β-lactam ring. The result is a stable, covalent acyl-enzyme complex that permanently blocks the active site, neutralizing the pathogen or inflammatory pathway.
Caption: Mechanism of serine protease inhibition by the azetidin-2-one pharmacophore.
References
Sources
- 1. 1-(4-hydroxyphenyl)azetidin-2-one | 1309606-48-1 [chemicalbook.com]
- 2. 1-(4-hydroxyphenyl)azetidin-2-one | 1309606-48-1 [sigmaaldrich.com]
- 3. 1-(4-hydroxyphenyl)azetidin-2-one | 1309606-48-1 [m.chemicalbook.com]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
